![molecular formula C26H17Br2N3OS B377454 N-(4-bromophenyl)-2-{[6-(3-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B377454.png)
N-(4-bromophenyl)-2-{[6-(3-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-{[6-(3-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by the presence of bromophenyl, cyano, phenyl, and pyridinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{[6-(3-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include bromobenzene derivatives, cyano compounds, and pyridine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromophenyl)-2-{[6-(3-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents.
Substitution: Halogens, nucleophiles; conditionspolar solvents, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction may produce bromophenyl amines.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-{[6-(3-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-2-{[6-(3-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain signaling pathways involved in cell proliferation, thereby exhibiting anti-cancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide
- N-(4-bromophenyl)-3-phenylacrylamide
- N-(4-bromophenyl)-3,4-dimethoxybenzamide
Uniqueness
N-(4-bromophenyl)-2-{[6-(3-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C26H17Br2N3OS |
|---|---|
Peso molecular |
579.3g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-2-[6-(3-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H17Br2N3OS/c27-19-9-11-21(12-10-19)30-25(32)16-33-26-23(15-29)22(17-5-2-1-3-6-17)14-24(31-26)18-7-4-8-20(28)13-18/h1-14H,16H2,(H,30,32) |
Clave InChI |
KPBPISKAYNMTFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC(=CC=C4)Br |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


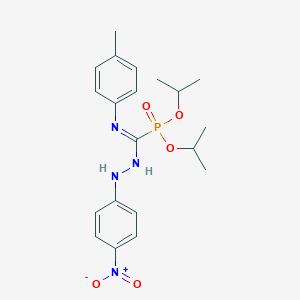
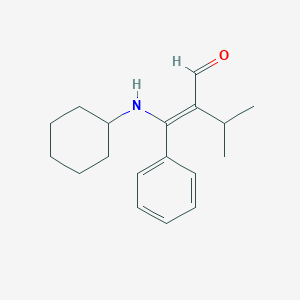
![Butyl 3-{3,4-bis[(methoxycarbonyl)oxy]phenyl}acrylate](/img/structure/B377373.png)
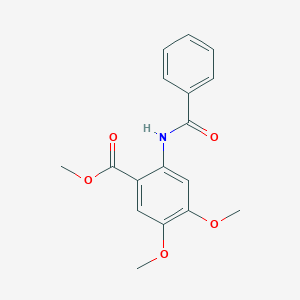
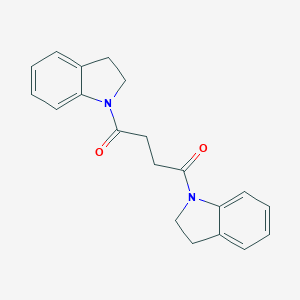
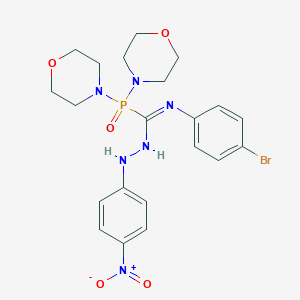
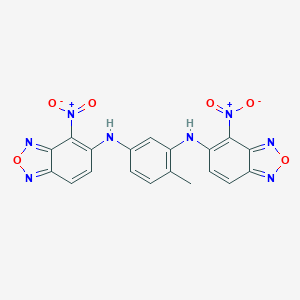
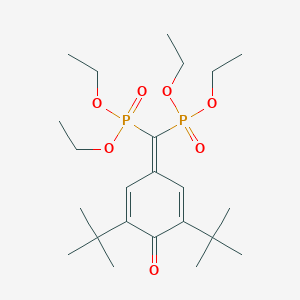
![3-allyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B377384.png)
![4-hydroxy-3-phenyl-5-[5-(phenylimino)-1,3-pentadienyl]-1,3-thiazole-2(3H)-thione](/img/structure/B377385.png)
![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one](/img/structure/B377386.png)
![N'-(11H-indeno[1,2-b]quinoxalin-11-ylidene)acetohydrazide](/img/structure/B377392.png)
![ethyl 5-(acetyloxy)-2-[({[5-(acetyloxy)-6-bromo-3-(ethoxycarbonyl)-1-methyl-1H-indol-2-yl]methyl}anilino)methyl]-6-bromo-1-methyl-1H-indole-3-carboxylate](/img/structure/B377393.png)
![5-[2-Chloro-4-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B377396.png)
